Dichapetalin I

Description

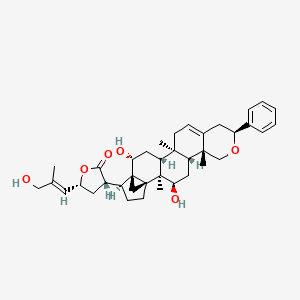

Structure

3D Structure

Properties

CAS No. |

876610-25-2 |

|---|---|

Molecular Formula |

C38H50O6 |

Molecular Weight |

602.8 g/mol |

IUPAC Name |

(3S,5R)-3-[(1R,2R,3R,5R,6R,9S,14S,15R,17R,18S,19S)-3,17-dihydroxy-2,6,14-trimethyl-9-phenyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docos-11-en-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one |

InChI |

InChI=1S/C38H50O6/c1-22(19-39)14-25-16-26(33(42)44-25)27-11-13-37-20-38(27,37)32(41)18-30-34(2)12-10-24-15-28(23-8-6-5-7-9-23)43-21-35(24,3)29(34)17-31(40)36(30,37)4/h5-10,14,25-32,39-41H,11-13,15-21H2,1-4H3/b22-14+/t25-,26-,27-,28-,29+,30+,31+,32+,34-,35-,36-,37+,38+/m0/s1 |

InChI Key |

OGIKSTYGXSTZFU-XGDYXWHLSA-N |

Isomeric SMILES |

C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)[C@@H](C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=CC=C8)C)C)O)C)O)/CO |

Canonical SMILES |

CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C(CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=CC=C8)C)C)O)C)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Dichapetalin I: A Technical Overview of its Discovery, Natural Sources, and Biological Activity

An in-depth technical guide to Dichapetalin I, focusing on its discovery, natural sources, and biological activities for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring meroterpenoid belonging to the dichapetalin class of compounds. These molecules are characterized by a distinctive dammarane-type triterpenoid framework fused to a 2-phenylpyrano moiety. First identified in the plant Dichapetalum gelonioides, this compound has attracted scientific interest due to its cytotoxic properties against various cancer cell lines. This document serves as a technical guide, consolidating the current knowledge on the discovery, natural origins, isolation procedures, and biological evaluation of this compound.

1. Discovery and Natural Occurrences

The dichapetalins were first described as a novel class of natural products in 1995. These compounds are primarily found in plant species of the genera Dichapetalum (family Dichapetalaceae) and Phyllanthus (family Phyllanthaceae).

This compound was discovered during a phytochemical analysis of the stem bark of Dichapetalum gelonioides (Roxb.) Engl., a plant species indigenous to the evergreen forests of Southeast Asia.[1] While other dichapetalins have been sourced from different parts of various Dichapetalum species, D. gelonioides is the principal reported natural source of this compound.

2. Physicochemical Characteristics and Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily utilizing 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[2] It features the archetypal dammarane skeleton with a C6-C2 unit forming a 2-phenylpyran ring at the C-3 position. A key structural feature of this compound is the hydration of the C-11 and C-12 double bond, resulting in a hydroxyl group at one of these positions.[3] Consistent with other members of its subgroup, this compound possesses a lactone ring in its side chain.[1][2]

Table 1: Physicochemical and Spectroscopic Data Summary for this compound

| Property | Data |

| Molecular Formula | C₃₈H₅₀O₇ |

| Molecular Weight | 618.8 g/mol |

| ¹H NMR Data | Specific data not available in the literature. |

| ¹³C NMR Data | Specific data not available in the literature. |

| Mass Spectrometry (m/z) | Specific data not available in the literature. |

Note: Detailed, specific spectroscopic data for this compound are not widely published. The data for related analogs such as Dichapetalin A and M are more frequently reported.

3. Experimental Protocols: Isolation and Purification

The following is a detailed methodology for the extraction and isolation of this compound from the stem bark of D. gelonioides.

3.1. Plant Material Processing

-

Collect fresh stem bark of Dichapetalum gelonioides.

-

Air-dry the plant material in a shaded, well-ventilated area.

-

Mechanically grind the dried bark to a coarse powder.

3.2. Extraction

-

Perform exhaustive extraction of the powdered bark with methanol (MeOH) at ambient temperature using maceration or Soxhlet extraction.

-

Combine the methanolic extracts and concentrate in vacuo using a rotary evaporator to yield a crude extract.

3.3. Solvent-Solvent Partitioning

-

Suspend the crude extract in a 9:1 methanol-water (v/v) solution.

-

Defat the extract by partitioning against n-hexane. Discard the hexane layer.

-

Concentrate the methanol-water layer and then partition it between 10% aqueous methanol and ethyl acetate (EtOAc).

-

Isolate the EtOAc fraction, which is enriched with dichapetalins.

3.4. Chromatographic Purification

-

Adsorb the dried EtOAc fraction onto a small amount of silica gel and apply it to a silica gel column.

-

Elute the column using a step-gradient of chloroform (CHCl₃) and methanol (MeOH), gradually increasing the polarity.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) and pool fractions with similar profiles.

-

Subject the this compound-containing fractions to repeated column chromatography on silica gel, using solvent systems such as hexane-acetone or CHCl₃-EtOAc gradients for final purification.

4. Biological Activity and Mechanism of Action

This compound has been shown to possess cytotoxic and anti-proliferative effects on several human cancer cell lines.[2] The presence of the hydroxyl group at C-11 or C-12 in this compound influences its bioactivity profile.[3] It has been reported to have reduced cytotoxicity against LNCaP (prostate carcinoma) and Lu-1 (lung carcinoma) cells, but enhanced activity against the SW626 (ovarian carcinoma) cell line, indicating a degree of cancer cell line selectivity.[3]

Table 2: Summary of this compound Cytotoxicity

| Cell Line | Cancer Type | Reported Activity | Reference(s) |

| LNCaP | Prostate Cancer | Diminished | [3] |

| Lu-1 | Lung Cancer | Diminished | [3] |

| SW626 | Ovarian Cancer | Potentiated | [3] |

The precise molecular mechanism underlying the cytotoxic effects of this compound has not yet been fully elucidated. While its activity suggests the induction of programmed cell death (apoptosis), the specific signaling pathways it modulates are currently unknown. Further research is required to identify its molecular targets and delineate the signaling cascades involved in its anti-cancer effects.

5. Visualized Experimental and Logical Workflows

Caption: Workflow for the isolation and structural elucidation of this compound.

A diagram of the signaling pathway for this compound is not provided due to the lack of specific published data on its molecular mechanism of action.

6. Future Directions

The selective cytotoxicity of this compound highlights its potential as a scaffold for the development of new anticancer therapeutics. Future research endeavors should prioritize the elucidation of its mechanism of action, including the identification of its molecular targets and the signaling pathways it perturbs. A comprehensive understanding of its structure-activity relationships will be instrumental in guiding the semi-synthesis or total synthesis of more potent and selective analogs. These studies are essential to fully assess the therapeutic potential of this compound and its derivatives.

References

An In-Depth Technical Guide to Dichapetalin I: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin I is a naturally occurring triterpenoid belonging to the dichapetalin class, a group of compounds primarily isolated from plants of the Dichapetalum genus.[1][2] These compounds are characterized by a dammarane-type skeleton with a unique C6-C2 unit forming a 2-phenylpyran moiety attached to the A ring.[3][4] this compound, specifically, was first isolated from the stem bark of Dichapetalum gelonioides collected in the Philippines.[5] Structurally, it is distinguished as the 11,12-dihydro derivative of the more widely known Dichapetalin A. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of this compound, along with relevant experimental data and protocols.

Chemical Structure and Stereochemistry

The core structure of this compound is a 13,30-cyclodammarane triterpenoid. Attached to this core is a 2-phenylpyran ring system. The defining feature of this compound is the saturation of the double bond between carbons 11 and 12, which is present in its parent compound, Dichapetalin A.

The absolute stereochemistry of Dichapetalin A has been established, and it is presumed that this compound shares the same stereochemical configuration at its chiral centers, with the exception of the newly introduced stereocenters at positions 11 and 12 upon reduction of the double bond. The structure and relative stereochemistry were elucidated through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[2]

Key Stereochemical Features:

-

Dammarane Skeleton: The intricate ring system of the dammarane core contains multiple chiral centers, contributing to the molecule's complex three-dimensional structure.

-

Cyclopropane Ring: A characteristic feature of many dichapetalins is the presence of a cyclopropane ring involving carbons 13, 14, and 30.[4]

-

Phenylpyran Moiety: The fusion of the phenylpyran ring to the A ring of the triterpenoid skeleton introduces additional stereocenters.

Quantitative Data

The structural elucidation of this compound was reliant on detailed spectroscopic analysis. The following tables summarize the key quantitative data obtained from 1H and 13C NMR spectroscopy.

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Data Not Available | Data Not Available | Data Not Available |

| ... | ... | ... |

| Property | Value |

| Molecular Formula | C38H50O5 |

| Molecular Weight | 586.8 g/mol |

| Appearance | Data Not Available |

| Melting Point | Data Not Available |

| Optical Rotation | Data Not Available |

Table 2: Physicochemical Properties of this compound. (Note: Specific experimental values for the physical properties of this compound are not detailed in the available literature.)

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the stem bark of Dichapetalum gelonioides, based on reported methodologies for related compounds.[5]

Diagram of the Isolation Workflow:

Caption: A generalized workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material Collection and Preparation: The stem bark of Dichapetalum gelonioides is collected and air-dried. The dried material is then milled into a fine powder to increase the surface area for extraction.[5]

-

Extraction: The powdered plant material is subjected to extraction with an organic solvent, typically ethyl acetate, to isolate compounds of medium polarity.[5]

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

-

Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step helps in simplifying the mixture for further purification.

-

Chromatographic Purification: The fraction containing the dichapetalins is then subjected to multiple steps of column chromatography. Silica gel is commonly used as the stationary phase, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) as the mobile phase.

-

Final Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and mass spectrometry.

Biological Activity

This compound, along with other dichapetalins, has been evaluated for its cytotoxic activity against various cancer cell lines.[2] While specific data for this compound is limited in the public domain, the dichapetalin class of compounds is known for its potential antineoplastic properties.[1][6] The cytotoxic effects are believed to be a key aspect of the plant's defense mechanism against herbivores and pathogens.[1][7] Further research is needed to fully elucidate the mechanism of action and the therapeutic potential of this compound.

Logical Relationship of this compound to Dichapetalin A:

References

- 1. Biologically active dichapetalins from Dichapetalum gelonioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dichapetalins and dichapetalin-type compounds: structural diversity, bioactivity, and future research perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dichapetalins and dichapetalin-type compounds: structural diversity, bioactivity, and future research perspectives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Cytotoxic Constituents from the Stem Bark of Dichapetalum gelonioides Collected in the Philippines1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Dichapetalin I Class of Triterpenoid Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dichapetalin class of triterpenoids represents a unique and structurally complex group of natural products primarily isolated from plants of the Dichapetalaceae and Phyllanthaceae families.[1][2] These compounds are characterized by a modified dammarane-type triterpenoid skeleton, often featuring a C6-C2 unit attached to the A-ring.[2][3] First reported in the mid-1990s, the Dichapetalins have garnered significant interest within the scientific community due to their potent and diverse biological activities, including promising cytotoxic, anti-inflammatory, antifeedant, nematicidal, and antifungal properties.[4][5] This technical guide provides a comprehensive overview of the Dichapetalin I class, with a focus on quantitative biological data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Core Chemical Structure

This compound and its analogues are fundamentally triterpenoids, complex molecules biosynthesized from isoprene units. The core structure is a dammarane skeleton, which is a tetracyclic triterpene. A distinguishing feature of the Dichapetalin class is the presence of a C6-C2 phenylpyran moiety fused to the A ring of the dammarane framework.[2][3] Variations in the side chain at C-17 and oxidation patterns across the core structure give rise to the diverse range of Dichapetalin compounds.[3][4]

Biological Activities and Quantitative Data

The Dichapetalin class of compounds exhibits a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. The following tables summarize the available quantitative data for various Dichapetalins.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Dichapetalin A | HCT116 (Colon Carcinoma) | Cytotoxicity | 10⁻⁶ - 10⁻⁸ M range | [6] |

| WM 266-4 (Melanoma) | Cytotoxicity | 10⁻⁶ - 10⁻⁸ M range | [6] | |

| Necator americanus | Anthelmintic | 162.4 µg/mL | [7] | |

| Dichapetalin M | HCT116 (Colon Carcinoma) | Cytotoxicity | 10⁻⁶ - 10⁻⁸ M range | [6] |

| WM 266-4 (Melanoma) | Cytotoxicity | 10⁻⁶ - 10⁻⁸ M range | [6] | |

| Dichapetalin N-S | HCT116 (Colon Carcinoma) | Cytotoxicity | 10⁻⁶ - 10⁻⁸ M range | [6] |

| WM 266-4 (Melanoma) | Cytotoxicity | 10⁻⁶ - 10⁻⁸ M range | [6] | |

| Dichapetalin X | Necator americanus | Anthelmintic | 523.2 µg/mL | [7] |

| Unnamed Dichapetalin-type triterpenoid | RAW264.7 (Murine Macrophages) | Anti-inflammatory (LPS-induced NO production) | 2.09 | |

| Phainanoid F | T lymphocytes | Immunosuppressive | 0.00204 | |

| B lymphocytes | Immunosuppressive | <0.00160 | ||

| Dichapelonins A-Q | Various Cancer Cell Lines | Cytotoxicity | Potent | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in Dichapetalin research.

Isolation and Purification of Dichapetalins

A general workflow for the isolation of Dichapetalins from plant material is outlined below. The specific solvents and chromatographic conditions may vary depending on the specific compound and plant source.

Caption: General workflow for the isolation and purification of Dichapetalins.

Detailed Protocol:

-

Plant Material and Extraction: Air-dried and powdered plant material (e.g., 1 kg of roots) is subjected to sequential extraction with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol, at room temperature.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning. For example, the methanol extract can be suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The fractions showing biological activity are further purified by column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate). Further separation may be achieved using Sephadex LH-20 column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved by semi-preparative or preparative HPLC on a C18 column to yield the pure Dichapetalin compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC, NOESY), and high-resolution mass spectrometry (HR-MS). The absolute configuration can be determined by single-crystal X-ray diffraction analysis.[6][8]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the Dichapetalin compound (typically in a logarithmic dilution series) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]

Putative Signaling Pathways

The diverse biological activities of Dichapetalins suggest their interaction with multiple cellular signaling pathways. While the precise molecular targets for many Dichapetalins are still under investigation, their anti-inflammatory and cytotoxic effects point towards the modulation of key pathways such as NF-κB and apoptosis.

NF-κB Signaling Pathway in Inflammation

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[1][10] The anti-inflammatory activity of certain Dichapetalins, such as the inhibition of nitric oxide (NO) production, suggests a potential inhibitory effect on the NF-κB pathway.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

This diagram illustrates the canonical NF-κB signaling pathway initiated by lipopolysaccharide (LPS). It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting a key component of this pathway, such as the IKK complex, thereby preventing the transcription of pro-inflammatory genes.

Apoptosis Signaling Pathway

The cytotoxic activity of Dichapetalins against various cancer cell lines suggests the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.[11]

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

This diagram shows the two major apoptosis pathways. It is plausible that this compound induces cytotoxicity in cancer cells by triggering the intrinsic pathway, leading to mitochondrial stress and the subsequent activation of the caspase cascade.

Conclusion and Future Directions

The this compound class of triterpenoid compounds represents a rich source of biologically active molecules with significant therapeutic potential. Their potent cytotoxic and anti-inflammatory activities warrant further investigation to elucidate their precise mechanisms of action and to identify specific molecular targets. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity, as well as preclinical and clinical studies to evaluate their efficacy and safety as potential drug candidates. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of this fascinating class of natural products.

References

- 1. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation, characterization, and anthelminthic activities of a novel dichapetalin and other constituents of Dichapetalum filicaule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

Dichapetalin I: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin I, a member of the complex class of meroterpenoids known as dichapetalins, has garnered significant interest within the scientific community for its potent biological activities. These natural products, primarily isolated from plants of the Dichapetalum and Phyllanthus genera, are characterized by a unique 2-phenylpyrano moiety fused to a dammarane-type triterpenoid skeleton. This in-depth technical guide serves to consolidate the current understanding of the biological activity of this compound, with a focus on its cytotoxic effects against cancer cells, its mechanism of action, and detailed experimental protocols for its study.

Data Presentation: Cytotoxic Activity of this compound

The primary biological activity attributed to this compound is its potent cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data, presenting the half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colon Carcinoma | In the range of 0.01 - 1 | [1] |

| WM 266-4 | Melanoma | In the range of 0.01 - 1 | [1] |

Note: The exact IC50 values for this compound are reported within a range in the cited literature, highlighting its high potency.

Mechanism of Action

The molecular mechanisms underlying the potent cytotoxicity of this compound are multifaceted and appear to involve the induction of apoptosis and potential cell cycle arrest. Furthermore, emerging evidence on related dichapetalin-type triterpenoids suggests a role in modulating innate immune signaling pathways.

Induction of Apoptosis

This compound is believed to exert its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. This process is orchestrated by a cascade of signaling events that culminate in the activation of caspases, a family of cysteine proteases that execute the apoptotic program. The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

Proposed intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound may also exert its anti-proliferative effects by causing cell cycle arrest, a mechanism that prevents cancer cells from dividing and proliferating. It is hypothesized that this compound may induce arrest at the G2/M phase of the cell cycle. This is a critical checkpoint that ensures the cell is ready for mitosis.

Hypothesized G2/M cell cycle arrest induced by this compound.

Inhibition of the cGas-STING Pathway

Recent studies on Dichapetalin A, a closely related compound, have revealed its ability to inhibit the cGAS-STING signaling pathway. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. While direct evidence for this compound is still emerging, it is plausible that it shares this mechanism, which could contribute to its overall biological activity profile, including potential anti-inflammatory effects.

Inhibition of the cGas-STING pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell lines (e.g., HCT116, WM 266-4)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for the MTT cytotoxicity assay.

Apoptosis Analysis: Western Blotting for Caspases and Bcl-2 Family Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation of caspases and changes in the expression of Bcl-2 family proteins, which are key regulators of apoptosis.

Materials:

-

This compound-treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for a specified time. Harvest and lyse the cells in protein lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. β-actin is commonly used as a loading control to normalize the data.

Workflow for Western blot analysis of apoptotic proteins.

Conclusion

This compound is a potent cytotoxic agent with promising potential for further investigation in the context of cancer drug development. Its mechanism of action appears to involve the induction of apoptosis, potentially through the intrinsic pathway, and may also include cell cycle arrest and modulation of inflammatory signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the intricate biological activities of this fascinating natural product. Future research should focus on expanding the cytotoxicity profiling of this compound across a wider range of cancer cell lines, definitively identifying the key molecular targets and signaling pathways it modulates, and evaluating its efficacy and safety in preclinical in vivo models.

References

Dichapetalin-Type Triterpenoids: A Technical Guide to their Antifeedant and Nematicidal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichapetalins are a unique class of triterpenoids characterized by a 2-phenylpyrano moiety fused to a dammarane-type triterpenoid core.[1] Isolated from plants of the Dichapetalum genus, these compounds have garnered significant interest for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anti-proliferative effects.[2][3] This technical guide provides an in-depth overview of the antifeedant and nematicidal properties of dichapetalins, presenting available quantitative data, detailed experimental protocols for their evaluation, and visual representations of experimental workflows and potential mechanisms of action. While specific data for a singular "Dichapetalin I" is not prevalent in the literature, this guide focuses on the properties of the broader class of dichapetalins, with specific data presented for well-characterized members such as Dichapetalin A and Dichapetalin X.

Introduction to Dichapetalins

Dichapetalins are complex meroterpenoids isolated from various species of the plant genus Dichapetalum.[4] Their intricate molecular architecture, featuring a modified triterpenoid skeleton, is responsible for their wide range of biological activities.[5] In addition to their well-documented cytotoxic and anti-inflammatory properties, emerging research has highlighted their potential as natural pesticides, specifically as antifeedants against insect pests and as nematicides against parasitic nematodes.[3][4] This guide focuses on these two key properties, providing a resource for researchers interested in the potential application of dichapetalins in agriculture and pest management.

Antifeedant Properties of Dichapetalins

The antifeedant activity of a compound refers to its ability to deter feeding in insects and other herbivores. This action is typically mediated through the insect's gustatory system, where the compound elicits an unpleasant taste or sensation, leading to feeding cessation.[6] Several dichapetalins have been reported to exhibit antifeedant properties, suggesting their potential as a natural defense mechanism for the host plant.[4]

Quantitative Antifeedant Data

While the literature suggests broad antifeedant activity for the dichapetalin class, specific quantitative data is limited. The following table summarizes the available information. Further research is required to establish a comprehensive profile of the antifeedant potency of various dichapetalins against a wider range of insect pests.

| Compound | Target Organism | Metric | Value | Reference |

| Dichapetalin A | General Screening | Activity Noted | Feeding deterrent activity reported | [4] |

Nematicidal Properties of Dichapetalins

Nematicidal compounds are agents that are toxic to nematodes, a phylum of roundworms that includes many destructive plant parasites. Plant-parasitic nematodes can cause significant damage to crops by feeding on plant roots, leading to stunted growth and reduced yield.[7] The nematicidal activity of dichapetalins positions them as promising candidates for the development of novel, plant-derived nematicides.

Quantitative Nematicidal Data

Studies have demonstrated the potent nematicidal and anthelmintic activity of certain dichapetalins. The following table presents the available quantitative data from an in vitro egg hatch inhibition assay against the human hookworm, Necator americanus. These results suggest that dichapetalins can interfere with the nematode life cycle.

| Compound | Target Organism | Metric | Value (µg/mL) | Reference |

| Dichapetalin A | Necator americanus | IC50 | 162.4 | [1][8] |

| Dichapetalin X | Necator americanus | IC50 | 523.2 | [1][8] |

| Albendazole (Control) | Necator americanus | IC50 | 93.27 | [1][8] |

Experimental Protocols

This section details the methodologies for assessing the antifeedant and nematicidal activities of dichapetalins. These protocols are based on established bioassays and can be adapted for screening and characterizing novel compounds.

Isolation of Dichapetalins

Dichapetalins are typically isolated from the roots and other tissues of Dichapetalum species. The general procedure involves the following steps:

Caption: General workflow for the isolation and characterization of dichapetalins.

Antifeedant Bioassay

A common method to assess antifeedant activity is the leaf disc no-choice bioassay, often performed with a polyphagous insect pest such as the fall armyworm, Spodoptera frugiperda.

Protocol:

-

Preparation of Test Solutions: Dissolve the isolated dichapetalin in a suitable solvent (e.g., acetone) to prepare a stock solution. Further dilute to obtain a range of test concentrations.

-

Leaf Disc Preparation: Cut uniform leaf discs from a suitable host plant (e.g., maize for S. frugiperda).

-

Treatment Application: Evenly apply a known volume of the test solution to the surface of each leaf disc. A control group should be treated with the solvent only. Allow the solvent to evaporate completely.

-

Bioassay Setup: Place a single treated leaf disc in a petri dish with a pre-starved third-instar larva of S. frugiperda.

-

Incubation: Maintain the petri dishes in a controlled environment (e.g., 25°C, 12:12h light:dark cycle).

-

Data Collection: After a set period (e.g., 24 hours), measure the area of the leaf disc consumed by the larva.

-

Calculation: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area consumed in the control and T is the area consumed in the treatment.

Caption: Workflow for the antifeedant bioassay.

Nematicidal Bioassay

The nematicidal activity of dichapetalins can be evaluated through various in vitro assays, such as the egg hatch inhibition assay or the juvenile mortality assay, using a model plant-parasitic nematode like the root-knot nematode, Meloidogyne incognita.

Protocol (Egg Hatch Inhibition Assay):

-

Nematode Culture and Egg Extraction: Culture M. incognita on a suitable host plant (e.g., tomato) and extract egg masses from the roots.

-

Preparation of Test Solutions: Prepare a series of concentrations of the isolated dichapetalin in a suitable solvent.

-

Bioassay Setup: Place a known number of egg masses in a multi-well plate containing the test solutions. A control group should contain the solvent only.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 28°C) for a period that allows for hatching in the control group.

-

Data Collection: After the incubation period, count the number of hatched second-stage juveniles (J2s) in each well.

-

Calculation: Calculate the percentage of egg hatch inhibition relative to the control. The IC50 value (the concentration that inhibits 50% of egg hatching) can be determined through probit analysis.

Caption: Workflow for the nematicidal egg hatch inhibition assay.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which dichapetalins exert their antifeedant and nematicidal effects are not yet fully elucidated. However, based on the known activities of other triterpenoids, some hypotheses can be formulated.

Antifeedant Mechanism

Triterpenoids often act as antifeedants by interacting with the gustatory receptor neurons (GRNs) in insects.[6] It is plausible that dichapetalins bind to specific bitter taste receptors on the insect's mouthparts, triggering a neural signal that leads to the rejection of the food source. This interaction would be a primary deterrent, preventing the ingestion of the compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dichapetalin-type triterpenoids from Dichapetalum longipetalum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of terpenoids on nematodes: a review. | Semantic Scholar [semanticscholar.org]

- 8. Isolation, characterization, and anthelminthic activities of a novel dichapetalin and other constituents of Dichapetalum filicaule - PubMed [pubmed.ncbi.nlm.nih.gov]

Antifungal Activity of Dichapetalin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichapetalin I belongs to the dichapetalin class of triterpenoids, a group of natural products known for a variety of biological activities, including cytotoxic, antifeedant, nematicidal, and antifungal properties[1]. While the antifungal potential of the dichapetalin class has been acknowledged, specific quantitative data and detailed mechanistic studies on this compound are not extensively available in current scientific literature. This technical guide synthesizes the existing knowledge on the antifungal activity of closely related dichapetalins and other relevant triterpenoids to provide a foundational understanding and framework for future research on this compound. This document outlines potential experimental protocols, summarizes available quantitative data from related compounds, and proposes putative mechanisms of action and signaling pathways that may be relevant to this compound's antifungal effects.

Introduction to Dichapetalins

Dichapetalins are a class of complex merotriterpenoids isolated from plants of the Dichapetalum genus. These compounds are characterized by a unique chemical scaffold that contributes to their diverse biological activities[1]. Research has shown that various members of the dichapetalin family exhibit a range of effects, including promising antifungal action[1][2]. This has positioned them as compounds of interest in the search for new antifungal agents, particularly in light of the growing challenge of drug-resistant fungal pathogens. While data on this compound is sparse, the study of analogous compounds provides a valuable starting point for investigation.

Quantitative Antifungal Activity of Related Dichapetalins

Specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound against fungal pathogens have not been reported in the available literature. However, data for other dichapetalins, such as Dichapetalin A and M, offer insights into the potential potency of this compound class.

| Compound | Fungal Species | Activity Metric | Value (µg/mL) | Reference |

| Dichapetalins (General Class) | Not Specified | Antifungal Activity | Not Quantified | [1][2] |

| Dichapetalins A and M | Bacillus cereus (bacteria) | IC50 | 11.15 and 3.15 | [3] |

Note: The data presented for Dichapetalins A and M are against a bacterial species, as specific antifungal quantitative data for these compounds were not available in the searched literature. This information is included to provide a general sense of the antimicrobial potential within the dichapetalin class.

Experimental Protocols for Antifungal Susceptibility Testing

The following are detailed methodologies for key experiments that can be adapted for evaluating the antifungal activity of this compound. These protocols are based on established standards for testing natural products.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Fungal cultures are grown on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

Serial Dilution: this compound is serially diluted in RPMI-1640 medium in the 96-well plates to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Controls: Include a positive control (fungal suspension without the compound) and a negative control (medium only).

-

Incubation: Plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Agar Well Diffusion Method

This method provides a qualitative assessment of antifungal activity.

Materials:

-

This compound solution

-

Fungal strains

-

Muller-Hinton agar or Sabouraud Dextrose Agar plates

-

Sterile cork borer

Procedure:

-

Plate Preparation: A standardized fungal inoculum is uniformly swabbed onto the surface of the agar plate.

-

Well Creation: Wells of a defined diameter (e.g., 6 mm) are cut into the agar using a sterile cork borer.

-

Compound Application: A specific volume of the this compound solution is added to each well.

-

Controls: A solvent control and a positive control (a known antifungal agent) are included.

-

Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well where fungal growth is inhibited is measured in millimeters.

Potential Mechanisms of Antifungal Action and Signaling Pathways

The precise mechanism of action for this compound is yet to be elucidated. However, based on the known antifungal mechanisms of other triterpenoids, several hypotheses can be proposed.

Disruption of Fungal Cell Membrane Integrity

Triterpenoids often exert their antifungal effects by interacting with the fungal cell membrane, leading to increased permeability and ultimately cell death. A primary target is ergosterol, the main sterol component of fungal cell membranes.

Proposed Mechanism:

-

This compound may bind to ergosterol, creating pores or channels in the membrane.

-

This disruption would lead to the leakage of essential ions and small molecules, loss of membrane potential, and inhibition of nutrient uptake.

Inhibition of Fungal Enzymes

This compound could potentially inhibit key fungal enzymes essential for survival.

Potential Targets:

-

Glucan Synthase: Inhibition of this enzyme would disrupt the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell lysis[4].

-

Enzymes in the Ergosterol Biosynthesis Pathway: Targeting enzymes like lanosterol 14-α-demethylase would deplete ergosterol and lead to the accumulation of toxic sterol intermediates[5][6].

Interference with Fungal Signaling Pathways

Antifungal compounds can interfere with essential signaling pathways that regulate fungal growth, morphogenesis, and virulence.

Potential Signaling Pathways Affected by this compound:

-

Cell Wall Integrity (CWI) Pathway: Disruption of the cell wall by this compound could trigger the CWI pathway, which, if overwhelmed, could lead to cell death.

-

Calcium/Calcineurin Signaling: This pathway is crucial for fungal stress responses and virulence. Inhibition of this pathway can render fungi more susceptible to environmental stresses.

Visualizations

Experimental Workflow

Caption: Experimental workflow for antifungal screening of this compound.

Proposed Mechanism of Action - Cell Membrane Disruption

Caption: Proposed mechanism of action of this compound via cell membrane disruption.

Potential Fungal Signaling Pathway Inhibition

Caption: Potential inhibition of fungal signaling pathways by this compound.

Conclusion and Future Directions

This compound, as a member of the bioactive dichapetalin class of triterpenoids, represents a promising scaffold for the development of novel antifungal agents. While direct evidence of its antifungal efficacy and mechanism of action is currently lacking, this technical guide provides a comprehensive framework for initiating such investigations. Future research should focus on:

-

Quantitative Antifungal Screening: Determining the MIC and IC50 values of this compound against a broad panel of clinically relevant fungal pathogens.

-

Mechanism of Action Studies: Investigating the precise molecular targets of this compound, including its effects on the fungal cell membrane, cell wall, and essential enzymatic pathways.

-

Signaling Pathway Analysis: Elucidating the impact of this compound on key fungal signaling cascades to understand its broader cellular effects.

-

In Vivo Efficacy: Evaluating the antifungal activity of this compound in animal models of fungal infections.

By systematically addressing these research areas, the full potential of this compound as a therapeutic agent can be realized.

References

- 1. Biologically active dichapetalins from Dichapetalum gelonioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A review of the fernane-type triterpenoids as anti-fungal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ANTI FUNGAL DRUGS AFFECTING CELL MEMBRANE AND CELL WALL. | PPTX [slideshare.net]

Dichapetalin I and Its Potential Anti-inflammatory Effects: A Technical Overview

A comprehensive analysis of the anti-inflammatory properties of dichapetalin-type triterpenoids, with a focus on the available data for Dichapetalin A as a proxy for the broader class, including the nominal compound of interest, Dichapetalin I.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature to date provides limited specific data on the anti-inflammatory effects of this compound. The following guide presents a detailed analysis of the anti-inflammatory activities of the closely related and well-studied compound, Dichapetalin A, and the broader class of dichapetalin-type triterpenoids. This information is intended to serve as a scientific proxy and a foundation for future research into this compound.

Introduction

Dichapetalins are a class of complex triterpenoids isolated from plants of the Dichapetalum genus. While a number of dichapetalins have been identified, including this compound from Dichapetalum gelonioides, the majority of the anti-inflammatory research has centered on Dichapetalin A. These compounds have garnered interest for their potent biological activities, including cytotoxic and anti-inflammatory properties. This document summarizes the current understanding of the anti-inflammatory effects of dichapetalin-type triterpenoids, with a specific focus on the quantitative data and mechanistic insights available for Dichapetalin A.

Quantitative Data on Anti-inflammatory Activity

The primary quantitative data available for the anti-inflammatory effects of dichapetalins pertains to the inhibition of nitric oxide (NO) production by Dichapetalin A in lipopolysaccharide (LPS)-stimulated murine macrophages.

| Compound | Assay | Cell Line | Stimulant | Endpoint | IC50 Value | Reference |

| Dichapetalin A | Nitric Oxide (NO) Production | RAW264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production | 2.09 μM | [1] |

Table 1: Inhibitory concentration of Dichapetalin A on nitric oxide production.

Additionally, studies on dichapetalin-type triterpenoids (DTs) have demonstrated a qualitative reduction in the expression of key inflammatory cytokines.

| Compound Class | Cell Type | Stimulant | Affected Cytokines | Effect | Reference |

| Dichapetalin-type triterpenoids (DTs) | Mouse Peritoneal Macrophages (MPMs) | Herpes Simplex Virus 1 (HSV-1) | Interferon-β (IFN-β) | Inhibition of expression | [2] |

| Dichapetalin-type triterpenoids (DTs) | Mouse Peritoneal Macrophages (MPMs) | Lipopolysaccharide (LPS) | Interleukin-1β (IL-1β), Interleukin-6 (IL-6) | Inhibition of expression | [2] |

Table 2: Qualitative effects of Dichapetalin-type triterpenoids on cytokine expression.

Signaling Pathway Modulation

Current research indicates that the anti-inflammatory effects of Dichapetalin A are, at least in part, mediated through the inhibition of the cGAS-STING signaling pathway. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response.

The cGAS-STING Pathway

Dichapetalin A has been shown to down-regulate the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) in HSV-1-infected mouse peritoneal macrophages[2]. The phosphorylation of these two proteins is a critical step in the activation of the cGAS-STING pathway, which ultimately leads to the production of type I interferons and other pro-inflammatory cytokines. By inhibiting this pathway, Dichapetalin A can effectively suppress the inflammatory response.

NF-κB and MAPK Signaling Pathways

While the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory process and are common targets for anti-inflammatory compounds, there is currently no direct evidence in the scientific literature linking this compound or other dichapetalins to the modulation of these specific pathways. Further research is warranted to investigate these potential mechanisms of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory effects of Dichapetalin A.

Cell Culture and Treatment

RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of Dichapetalin A for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent such as LPS (1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

Cytokine Expression Analysis (RT-PCR)

Western Blotting for Protein Phosphorylation

Conclusion and Future Directions

The available evidence strongly suggests that dichapetalin-type triterpenoids, exemplified by Dichapetalin A, possess significant anti-inflammatory properties. The primary mechanism identified to date involves the inhibition of the cGAS-STING signaling pathway, leading to a reduction in pro-inflammatory mediators such as nitric oxide and various cytokines.

However, a significant knowledge gap remains concerning the specific anti-inflammatory profile of this compound. Future research should focus on:

-

Directly assessing the anti-inflammatory activity of this compound: This includes determining its IC50 value for the inhibition of NO and prostaglandin E2 (PGE2) production.

-

Investigating the impact of this compound on key inflammatory signaling pathways: Elucidating its effects on the NF-κB and MAPK pathways will provide a more complete understanding of its mechanism of action.

-

In vivo studies: Evaluating the efficacy of this compound in animal models of inflammation is crucial to determine its therapeutic potential.

By addressing these research questions, a clearer picture of the anti-inflammatory effects of this compound will emerge, paving the way for potential drug development applications.

References

Unveiling the Immunosuppressive Potential of Dichapetalin I: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the potential immunosuppressive properties of Dichapetalin I. While direct research on the immunomodulatory effects of this compound is limited, this document synthesizes available data on related Dichapetalin-type triterpenoids and the established link between cytotoxicity and immunosuppression to offer a foundational resource for future investigation.

Introduction: The Emerging Immunosuppressive Landscape of Dichapetalins

The genus Dichapetalum is a rich source of unique bioactive compounds, most notably the class of triterpenoids known as dichapetalins. Historically, research has focused on the potent cytotoxic and anti-proliferative activities of these molecules, primarily in the context of oncology.[1][2] However, emerging evidence suggests that the biological activities of dichapetalins may extend to the modulation of the immune system.

A pivotal study on Dichapetalin-type triterpenoids (DTs) has demonstrated their capacity to suppress key inflammatory responses in macrophages.[3] Specifically, these compounds were found to inhibit the production of type I interferons and pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory and autoimmune disorders. This discovery, coupled with the established use of cytotoxic agents as immunosuppressants, provides a strong rationale for the investigation of this compound as a novel immunomodulatory agent.

This guide will summarize the known biological activities of dichapetalins, present detailed experimental protocols for assessing the immunosuppressive properties of this compound, and illustrate key signaling pathways and experimental workflows.

Quantitative Data Summary: Biological Activities of Dichapetalins

To provide a comparative overview, the following table summarizes the reported biological activities of various dichapetalins and related compounds. It is important to note the potent cytotoxicity of these compounds, which is a recurring characteristic.

| Compound/Extract | Biological Activity | Cell Line/Model | Key Findings | Reference |

| Dichapetalin-type triterpenoids (DTs) | Immunosuppressive/Anti-inflammatory | Mouse Peritoneal Macrophages (MPMs) | Inhibited HSV-1-induced IFN-β expression. Inhibited LPS-induced IL-1β and IL-6 expression. | [3] |

| Dichapetalins 1-7 (with phenyl-butadiene appendage) | Cytotoxic | Not specified | Most potent cytotoxic compounds among those evaluated. | [1] |

| Dichapetalins from D. longipetalum | Anti-inflammatory | RAW264.7 murine macrophages | A newly described dichapetalin-type triterpenoid inhibited LPS-induced NO production with an IC50 of 2.09 μM. | [4] |

| Dichapetalin A | Cytotoxic | B. cereus | IC50 = 11.15 μg/ml | [3] |

| Dichapetin M | Cytotoxic | B. cereus | IC50 = 3.15 μg/ml | [3] |

| Dichapetin M | Moderately active | L. donovani | IC50 = 16.80 μg/ml | [3] |

Experimental Protocols: Investigating the Immunosuppressive Effects of this compound

The following are detailed methodologies for key experiments to elucidate the immunosuppressive properties of this compound.

Lymphocyte Proliferation Assay

This assay is fundamental for determining the effect of a compound on the proliferation of T and B lymphocytes, a hallmark of an adaptive immune response.

Objective: To determine the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phytohemagglutinin (PHA) or Concanavalin A (ConA) for T-cell stimulation.

-

Lipopolysaccharide (LPS) for B-cell stimulation.

-

This compound (dissolved in DMSO, with final DMSO concentration not exceeding 0.1%).

-

[³H]-thymidine or a non-radioactive alternative such as CFSE or MTT.

-

96-well flat-bottom cell culture plates.

-

Liquid scintillation counter or microplate reader.

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

-

Adjust the cell concentration to 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).

-

Add 50 µL of the mitogen (PHA, ConA, or LPS) at a predetermined optimal concentration to stimulate the cells. Include unstimulated control wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

For [³H]-thymidine incorporation: 18 hours prior to harvesting, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of inhibition of proliferation compared to the mitogen-stimulated control. Determine the IC50 value for this compound.

Cytokine Production Assay

This assay measures the effect of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines by immune cells.

Objective: To quantify the effect of this compound on cytokine secretion from stimulated immune cells.

Materials:

-

PBMCs or a specific immune cell line (e.g., THP-1 macrophages).

-

Complete RPMI-1640 medium.

-

LPS or other appropriate stimuli (e.g., PMA and ionomycin).

-

This compound.

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IFN-γ).

-

96-well cell culture plates.

Procedure:

-

Seed PBMCs or THP-1 cells (differentiated into macrophages with PMA) in a 96-well plate at an appropriate density.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (or another suitable stimulus) for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatants by centrifugation.

-

Quantify the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.[5][6]

Data Analysis: Compare the cytokine concentrations in the this compound-treated groups to the stimulated control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and the experimental workflows.

Putative Signaling Pathway of Dichapetalin-Type Triterpenoids

Based on the available literature, Dichapetalin-type triterpenoids have been shown to inhibit the TBK1/IRF3 signaling pathway.[3] This pathway is crucial for the production of type I interferons in response to viral infections.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dichapetalins from the Twigs of Dichapetalum longipetalum with Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dichapetalin-type triterpenoids from Dichapetalum longipetalum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression of Cytokine Profiles in Human THP-1 Cells during Phase Transition of Talaromyces marneffei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

Unveiling the Therapeutic Potential of Dichapetalins: An Ethnobotanical and Pharmacological Perspective

For Immediate Release

This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacological activities, and underlying molecular mechanisms of dichapetalins, a class of bioactive compounds found in plants of the Dichapetalum genus. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel therapeutic agents from natural sources.

Ethnobotanical Landscape of Dichapetalum Species

Plants belonging to the genus Dichapetalum have a rich history of use in traditional medicine across Africa and Asia, alongside a notorious reputation for their toxicity to livestock.[1][2] This dual role underscores the potent biological activity of their chemical constituents. While comprehensive quantitative ethnobotanical data remains limited, a qualitative summary of traditional uses highlights the therapeutic potential recognized by indigenous communities.

The roots and leaves are the most frequently utilized plant parts, prepared primarily as decoctions or infusions.[3][4] Traditional applications range from treating infectious diseases like malaria and bacterial infections to managing inflammatory conditions and symptoms such as fever and headaches.[3][5][6] Notably, some species are also employed as dyes and food preservatives.[5] The toxicity of certain species, attributed to the presence of fluoroacetic acid, has led to their use as rodenticides.[2]

| Plant Species | Traditional Use(s) | Part(s) Used | Geographical Region |

| Dichapetalum toxicarium | Fever, headaches, malaria, dye, food preservative, rat poison.[5][7][8] | Not specified in detail, but seeds are known to be toxic. | West Tropical Africa.[7] |

| Dichapetalum madagascariense | Bacterial infections, jaundice, urethritis, viral hepatitis, malaria, diabetes in pregnant women, salmonellosis, ornamental.[3][6][9] | Leaves, leafy stem. | Madagascar, mainland tropical Africa (from Mozambique to Liberia).[3][10] |

| Dichapetalum gelonioides | Amenorrhea, mouth ulcers, swelling, pit viper bites, polydipsia, wounds.[4] The plant is also noted for its antibacterial, antifungal, and antioxidant properties.[4][6] | Fruits, leaves. | South India to China (Yunnan, Guangdong) and Sumatera.[11] |

| Dichapetalum cymosum | Edible fruit (other parts are highly toxic to cattle).[12] The fluoroacetate it contains has been explored for potential HIV anti-infective therapy.[2] | Fruit (for consumption). | Northern parts of Southern Africa.[2] |

Pharmacological Activities and Experimental Protocols

Scientific investigations have validated many of the traditional claims, revealing that dichapetalins possess a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.

Extraction and Isolation of Dichapetalins

The following protocol outlines a general procedure for the extraction and isolation of dichapetalins from Dichapetalum species, based on methodologies described in the literature.

Protocol 1: Extraction and Isolation of Dichapetalins

-

Plant Material Preparation: Air-dry the plant material (e.g., roots, leaves) at room temperature for several weeks and then pulverize it into a fine powder.

-

Extraction:

-

Perform a Soxhlet extraction of the powdered plant material with methanol for 72 hours.

-

Alternatively, conduct maceration by soaking the plant material in methanol at room temperature with periodic agitation.

-

Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to obtain a semi-solid mass.

-

-

Fractionation:

-

Suspend the crude methanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.

-

Evaporate the solvent from each fraction to yield the respective fractions.

-

-

Isolation:

-

Subject the bioactive fraction (often the ethyl acetate or chloroform fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles and further purify them using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure dichapetalins.

-

Cytotoxicity Assays

Dichapetalins have demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines.

Protocol 2: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isolated dichapetalins (typically ranging from nanomolar to micromolar concentrations) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Assays

The anti-inflammatory properties of dichapetalins can be assessed by their ability to inhibit key inflammatory mediators.

Protocol 3: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of dichapetalins for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

-

Griess Assay: Collect the cell supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antimicrobial Assays

The antimicrobial activity of dichapetalins can be evaluated against a panel of pathogenic bacteria and fungi.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the dichapetalins in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways Modulated by Dichapetalins

Preliminary research suggests that dichapetalins exert their cytotoxic effects through the modulation of key cellular signaling pathways, primarily leading to apoptosis (programmed cell death).

Induction of Apoptosis

Dichapetalins have been shown to induce apoptosis in cancer cells. This process is often mediated by the intrinsic (mitochondrial) pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.

Modulation of NF-κB and PXR Signaling

There is evidence to suggest that dichapetalins may also interact with other signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Pregnane X Receptor (PXR) pathways. NF-κB is a key regulator of inflammation and cell survival, and its inhibition can lead to apoptosis. PXR is a nuclear receptor involved in the metabolism of xenobiotics and drugs. The antagonistic effect of certain dichapetalins on PXR signaling could have implications for drug interactions and cellular homeostasis. Further research is needed to fully elucidate these mechanisms.

Future Directions

The diverse biological activities of dichapetalins position them as promising candidates for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Future research should focus on:

-

Quantitative Ethnobotanical Studies: To better understand the traditional use patterns and prioritize species for further investigation.

-

Mechanism of Action Studies: To fully elucidate the molecular targets and signaling pathways modulated by different dichapetalins.

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for their biological activities and to guide the synthesis of more potent and selective analogs.

-

In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and toxicological profile of lead dichapetalins in preclinical animal models.

This technical guide serves as a foundational resource to stimulate further research into this fascinating class of natural products and to unlock their full therapeutic potential for the benefit of human health.

References

- 1. Dichapetalum gelonioides - Wikipedia [en.wikipedia.org]

- 2. Dichapetalum cymosum - Wikipedia [en.wikipedia.org]

- 3. Dichapetalum madagascariense Poir., Dichapetalaceae, Prelude [ethnopharmacologia.org]

- 4. researchgate.net [researchgate.net]

- 5. Dichapetalum toxicarium (Dichapetalum Toxicarium, Toxic Dichapetalum, Toxic-flowered Dichapetalum) - Uses, Benefits & Common Names [selinawamucii.com]

- 6. researchgate.net [researchgate.net]

- 7. Dichapetalum toxicarium (G.Don) Baill. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 8. Dichapetalum - Wikipedia [en.wikipedia.org]

- 9. Dichapetalum madagascariense (Madagascariense Dichapetalum, Dichapetalum Madagascariense, Madagascan Dichapetalum) - Uses, Benefits & Common Names [selinawamucii.com]

- 10. Dichapetalum madagascariense - Wikipedia [en.wikipedia.org]

- 11. Dichapetalum gelonioides (Roxb.) Engl. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 12. tropical.theferns.info [tropical.theferns.info]

Unraveling the Assembly Line: A Technical Guide to the Investigation of the Dichapetalin I Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichapetalin I, a member of the complex dammarane-type meroterpenoids, has garnered significant interest within the scientific community due to its unique chemical architecture and promising biological activities. These compounds, isolated from plants of the Dichapetalum and Phyllanthus genera, are characterized by a distinctive 2-phenylpyrano moiety fused to a triterpenoid core.[1][2] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, focusing on proposed mechanisms, key chemical transformations, and the experimental approaches used to investigate this intricate natural product synthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, biosynthesis, and drug discovery.

Proposed Biosynthetic Pathway of Dichapetalins

The biosynthesis of dichapetalins is hypothesized to originate from a dammarane-type triterpenoid precursor. The key transformation involves the condensation of a C6-C2 phenylpropanoid unit onto the A-ring of the triterpenoid skeleton, leading to the characteristic 2-phenylpyrano moiety.[3] While the precise enzymatic machinery driving this pathway is yet to be fully elucidated, biomimetic synthesis studies have provided significant insights into the plausible chemical steps.

A proposed biosynthetic cascade, supported by the isolation of various structural analogs from Dichapetalum gelonioides, suggests a series of modifications including oxidation, cyclization, and rearrangement reactions.[3][4] This cascade highlights the chemical diversity that can arise from a common precursor.